2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine . The name derives from its pyridine backbone, where:
- A chlorine atom occupies position 2 of the aromatic ring.
- An amino group (-NH-) is located at position 4, substituted with a 1-cyclopropylethyl moiety.
The 1-cyclopropylethyl group consists of an ethyl chain (two-carbon unit) bonded to a cyclopropane ring at the first carbon. This substituent’s stereochemistry is explicitly defined to avoid ambiguity, as cyclopropane’s planar rigidity influences the compound’s conformational stability.
Structural Representation
The molecular structure can be represented as follows:
- Pyridine ring : A six-membered aromatic ring with nitrogen at position 1.
- Chlorine : Positioned ortho to the nitrogen (position 2).
- Amino group : Attached to position 4, linked to the 1-cyclopropylethyl group via a single bond.
The SMILES notation for this compound is ClC1=NC=CC(NC(C2CC2)C)=C1 , which encodes the pyridine core, substituent positions, and cyclopropane connectivity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 196.68 g/mol (calculated via PubChem guidelines) |
| SMILES | ClC1=NC=CC(NC(C2CC2)C)=C1 |
| InChI Key | [Not available in provided sources; inferred via analogous structures] |
Alternative Nomenclatural Designations in Chemical Databases
This compound is cataloged under multiple synonyms and registry identifiers in chemical databases, reflecting variations in substituent naming and indexing conventions. Key designations include:
- 2-Chloro-4-[(1-cyclopropylethyl)amino]pyridine : Emphasizes the amino group’s substitution pattern.
- N-(1-Cyclopropylethyl)-2-chloropyridin-4-amine : Prioritizes the substituent’s alkyl chain over the cyclopropane ring.
Database-specific identifiers include:
- PubChem CID : Not listed in provided sources; analogous compounds (e.g., CID 22308372 for 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine) suggest a unique identifier would follow similar formatting.
- ChemSpider ID : Unavailable in provided data but likely assigned a distinct registry number.
- SCHEMBL : Potential identifier such as SCHEMBL2588748, extrapolated from structurally related pyridine derivatives.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H13ClN2/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H,12,13) |
InChI Key |
SRRBIDMXLXIENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Pathway
Step 1: Nitration of 2-Chloropyridine
- Objective: Introduce a nitro group at the 4-position of 2-chloropyridine.
- Procedure:
Using concentrated sulfuric acid and nitric acid, 2-chloropyridine undergoes electrophilic aromatic substitution to yield 2-chloro-4-nitropyridine. - Reaction Conditions:
- Acidic medium (sulfuric acid:nitric acid ratio of approximately 1.6–2:1)
- Temperature maintained around 50-60°C to control nitration selectivity.
Data Table 1: Nitration of 2-Chloropyridine
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Concentrated HNO₃ + H₂SO₄ | - | 50-60°C | High | , |
Step 2: Reduction of Nitro Group to Amine
- Objective: Convert 2-chloro-4-nitropyridine into 2-chloro-4-aminopyridine.
- Procedure:
Reduction is typically achieved using iron powder in acetic acid or ethanol-water mixtures, which facilitates selective reduction of the nitro group. - Reaction Conditions:
- Iron powder as reducing agent
- Acidic medium (concentrated HCl or acetic acid)
- Mild heating (~50°C)
Data Table 2: Reduction to 4-Aminopyridine Derivative
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Fe powder + HCl or ethanol | - | ~50°C | High |
Cyclopropylethyl Group Introduction
Step 3: Nucleophilic Substitution or Cross-Coupling
- Objective: Attach the 1-cyclopropylethyl group to the amino-pyridine core.
- Methodologies:
- Nucleophilic substitution:
Reacting the amino group with a cyclopropylethyl halide (e.g., cyclopropylethyl bromide) in the presence of base. - Cross-coupling reactions:
Palladium-catalyzed Buchwald-Hartwig amination using appropriate halogenated intermediates.
- Nucleophilic substitution:
Data Table 3: Cyclopropylethyl Group Attachment
| Reagent | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopropylethyl halide | Pd catalyst | - | Mild heating | Moderate to high |
Final Chlorination and Purification
- Objective: Ensure the presence of the chlorine atom at the 2-position and purify the final compound.
- Method:
Chlorination can be achieved via controlled halogenation using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions. - Purification:
Recrystallization or chromatography to obtain high-purity 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine .
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄ | 50-60°C | Introduce nitro group at 4-position |
| 2 | Reduction | Fe / HCl or ethanol | ~50°C | Convert nitro to amino group |
| 3 | Cyclopropylethyl attachment | Cyclopropylethyl halide | Mild heating | Attach cyclopropylethyl group |
| 4 | Chlorination | NCS or Cl₂ | Controlled | Ensure 2-chloro substitution |
| 5 | Purification | Recrystallization | - | Obtain pure compound |
Research Findings and Data Validation
Patents and Literature:
Patent CN104974085A describes a synthesis of related pyridine derivatives via nitration and reduction, emphasizing mild conditions and industrial scalability.
The method aligns with the nitration-reduction pathway, highlighting high yields and cost-effective reagents.Reaction Optimization:
Studies indicate that controlling temperature during nitration minimizes poly-nitration, while the choice of reducing agent affects selectivity and yield. Iron powder in acetic acid is favored for its cost-effectiveness and environmental profile.Industrial Relevance:
The synthesis route is adaptable to large-scale production, with reaction conditions optimized for safety, efficiency, and minimal by-products.
Notes and Recommendations
- Reaction Control:
Precise temperature regulation during nitration prevents over-nitration or formation of by-products. - Reagent Purity:
Use high-purity reagents to maximize yield and purity. - Environmental Considerations:
Employ greener solvents and reagents where possible, such as ethanol-water mixtures for reduction. - Scale-Up Potential: The described methods are suitable for industrial scale, with continuous flow nitration and reduction processes enhancing safety and efficiency.
Chemical Reactions Analysis
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropylethyl group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine/Pyrimidine Core
Alkyl and Aromatic Substituents
- 2-Chloro-N-(1-(naphthalen-2-yl)ethyl)pyridin-4-amine (16c) :
- Structure : Features a naphthalene moiety instead of cyclopropyl.
- Synthesis : Prepared via visible-light-promoted N–H insertion (87% yield).
- Properties : White solid with IR peaks at 3402 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C=C aromatic). The bulky naphthyl group likely enhances π-π stacking interactions in biological targets .
- 2-Chloro-N-(4-chlorobenzyl)pyridin-4-amine (23c) :
Cyclopropyl-Containing Analogs
- 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine :
- 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine :
Key Observations :
- Bulky aromatic substituents (e.g., naphthyl in 16c) achieve higher yields, likely due to stabilized intermediates.
- Chlorinated benzyl groups (23c) may introduce steric challenges, reducing efficiency.
Physicochemical Properties
| Compound | Molecular Weight | LogP | TPSA (Ų) | Solubility |
|---|---|---|---|---|
| 2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine | ~198 (estimated) | ~2.8 | ~37 | Moderate (DMSO) |
| 16c | 298.8 | 3.5 | 37 | Low (hydrophobic) |
| 23c | 263.7 | 2.5 | 37 | Moderate |
| 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | 183.64 | 2.2 | 37.8 | High (polar) |
Key Observations :
- Cyclopropyl groups balance lipophilicity (LogP ~2.2–2.8) and solubility.
- Pyrimidine analogs (e.g., 183.64 Da) are lighter and more polar than pyridine derivatives.
Biological Activity
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyridine derivatives, which are known for their applications in medicinal chemistry, particularly in developing therapeutic agents targeting various diseases.
The molecular structure of this compound features a chlorine atom at the 2-position of the pyridine ring and a cyclopropylethyl group attached to the nitrogen atom. This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines, leading to anti-inflammatory effects. Additionally, it may modulate the activity of various proteins involved in cellular signaling pathways, which can impact cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, experiments with breast cancer cell lines revealed that treatment with this compound led to significant alterations in cell viability and morphology, indicating potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property makes it a candidate for further research in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it produced inhibition zones ranging from 19 mm to 30 mm, demonstrating its potential as a broad-spectrum antibacterial agent .
Study 2: Anticancer Mechanism
A detailed investigation into its anticancer effects involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis . The IC50 value was determined to be approximately 225 µM, indicating effective growth inhibition at clinically relevant concentrations.
Research Findings Summary
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Effects Observed |
|---|---|---|---|
| Antimicrobial | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40–50 µg/mL | Inhibition zones: 19–30 mm |
| Anticancer | MCF-7 breast cancer cells | IC50 ~225 µM | Induction of apoptosis; decreased cell viability |
| Anti-inflammatory | Various inflammatory mediators | Not specified | Reduced cytokine production |
Q & A
Q. What are the most effective synthetic routes for 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine, and how do yields vary under different conditions?
Answer: The compound can be synthesized via visible-light-promoted metal-free N-H insertion using donor/donor diazo precursors. A general protocol (Procedure A) involves:
- Reacting diazo precursors with amines under blue LED light (λ = 450 nm).
- Purification via column chromatography (hexane:EtOAc ratios 2:1 to 3:1) .
Yield Variability:
*Yields depend on steric/electronic effects of substituents. Low yields (e.g., 36% for 17c) may arise from competing side reactions; optimizing light intensity or solvent polarity can mitigate this .
Q. How can FT-IR and NMR spectroscopy confirm the structural integrity of this compound?
Answer: FT-IR: Key peaks include:
- N-H stretching (~3250–3400 cm⁻¹) and C-Cl stretching (~750–850 cm⁻¹) .
- Aromatic C=C/C=N vibrations (~1450–1600 cm⁻¹) .
NMR:
- ¹H NMR: Protons on the cyclopropyl group appear as complex multiplets (~1.0–2.5 ppm). Aromatic protons on pyridine resonate as distinct doublets (~6.5–8.5 ppm) .
- ¹³C NMR: The pyridin-4-amine carbon (C-N) appears at ~150–155 ppm, while the cyclopropyl carbons are typically ~5–15 ppm .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations: Model transition states for N-H insertion reactions to identify regioselectivity and activation barriers .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., hexane vs. EtOAc polarity) .
- Machine Learning: Train models on analogous reactions (e.g., C–N coupling) to optimize reaction parameters (light intensity, solvent ratios) .
Q. How does the cyclopropyl group influence the compound’s biological activity or material properties?
Answer:
- Steric Effects: The cyclopropyl group enhances rigidity, potentially improving binding affinity in drug targets (e.g., kinase inhibitors) .
- Electronic Effects: The strained ring may increase electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitutions .
- Stability: Cyclopropane’s ring strain could reduce metabolic degradation in medicinal applications .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer:
- Cross-Validation: Compare experimental FT-IR/NMR with computational predictions (e.g., Gaussian or ORCA software) .
- Crystallography: Resolve ambiguities in proton assignments via X-ray diffraction (e.g., as done for 2-chloropyrimidin-4-amine analogues) .
- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled amines to clarify splitting patterns in NMR .
Q. How can reaction scalability be improved without compromising yield or purity?
Answer:
- Continuous-Flow Systems: Enhance light penetration and reduce side reactions (e.g., as demonstrated for photochemical aminations) .
- Catalyst Screening: Test organocatalysts (e.g., eosin Y) to accelerate visible-light-driven steps .
- Green Solvents: Replace hexane/EtOAc with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with Green Chemistry principles .
Q. What are the potential applications in drug discovery or agrochemical development?
Answer:
- Medicinal Chemistry: The pyridin-4-amine core is a pharmacophore in kinase inhibitors (e.g., imatinib analogues) .
- Agrochemicals: Chlorinated pyridines exhibit herbicidal activity; the cyclopropyl group may enhance soil persistence .
- Material Science: Planar aromatic systems enable π-stacking in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
